

# Early Studies on the Effects of Impromidine Hydrochloride: A Technical Review

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Impromidine Hydrochloride*

Cat. No.: *B1222721*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

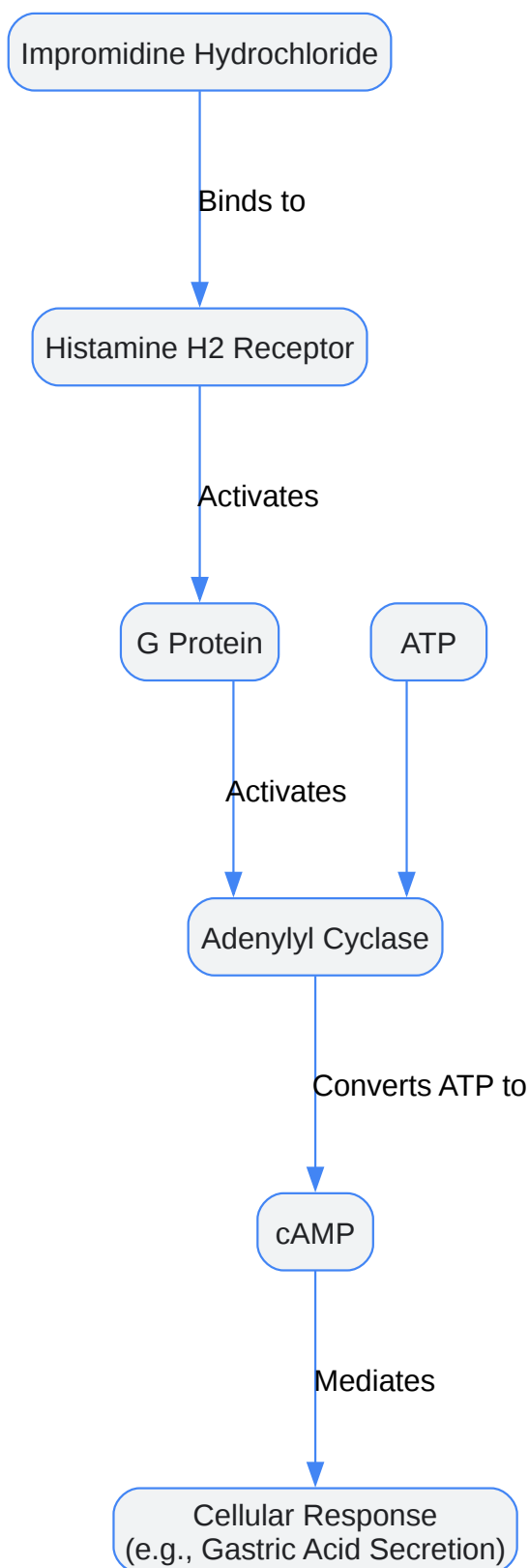
## Introduction

**Impromidine Hydrochloride** (also known as SKF 92676) is a potent and highly specific histamine H2 receptor agonist.[1][2] Early research into its pharmacological effects was pivotal in understanding the role of the H2 receptor in various physiological processes, particularly gastric acid secretion and cardiovascular responses. This technical guide synthesizes the findings from foundational studies on Impromidine, presenting quantitative data, detailed experimental protocols, and visualizations of its mechanism of action.

## Core Mechanism of Action: Histamine H2 Receptor Agonism

Impromidine exerts its effects by selectively binding to and activating histamine H2 receptors. [3] This interaction initiates a cascade of intracellular events mediated by G proteins, leading to the activation of adenylyl cyclase. This enzyme, in turn, catalyzes the conversion of ATP to cyclic AMP (cAMP), which functions as a second messenger to elicit specific cellular responses. The primary downstream effects observed in early studies include the stimulation of gastric acid secretion and various cardiovascular responses.[4]

## Signaling Pathway



[Click to download full resolution via product page](#)

Impromidine's primary signaling cascade.

## Effects on Gastric Acid Secretion

A significant focus of early Impromidine research was its potent stimulatory effect on gastric acid secretion.[5] Studies in both animal models and humans demonstrated a dose-dependent increase in gastric acid output following Impromidine administration.[6][7]

## Quantitative Data on Gastric Secretion

Species	Agonist	Antagonist	ED50 / ID50	Dose Range (Agonist)	Dose Range (Antagonist)	Reference
Dog (Heidenhain pouch)	Impromidine	Tiotidine	ED50: 0.26 ± 0.029 x 10 <sup>-8</sup> mol/kg/hr	0.05-1.6 x 10 <sup>-8</sup> mol/kg/hr	0.05, 0.1, and 0.2 x 10 <sup>-6</sup> mol/kg/hr	[7]
Dog (Heidenhain pouch)	Impromidine	Tiotidine	ID50: 0.012 ± 0.002 x 10 <sup>-6</sup> mol/kg/hr	0.05-1.6 x 10 <sup>-8</sup> mol/kg/hr	0.05, 0.1, and 0.2 x 10 <sup>-6</sup> mol/kg/hr	[7]
Human	Impromidine	Cimetidine	-	0.39-6.22 x 10 <sup>-8</sup> mol/kg/hr	1.05, 2.10, and 4.2 x 10 <sup>-6</sup> mol/kg/hr	[7]
Human	Impromidine	Cimetidine	ID50: 0.63 ± 0.085 x 10 <sup>-6</sup> mol/kg/hr	0.39-6.22 x 10 <sup>-8</sup> mol/kg/hr	1.05, 2.10, and 4.2 x 10 <sup>-6</sup> mol/kg/hr	[7]
Conscious Dog	Impromidine	-	ED50: 3.8 nmol/kg.hr	0.46 to 46 nmol/kg.hr	-	[8]
Conscious Dog	Histamine	-	ED50: 145 nmol/kg.hr	18 to 1350 nmol/kg.hr	-	[8]
Human (Peptic Ulcer Patients)	Impromidine	-	Peak acid output not significantly different from Pentagastrin	10 micrograms kg <sup>-1</sup> h <sup>-1</sup> (IV)	-	[9]

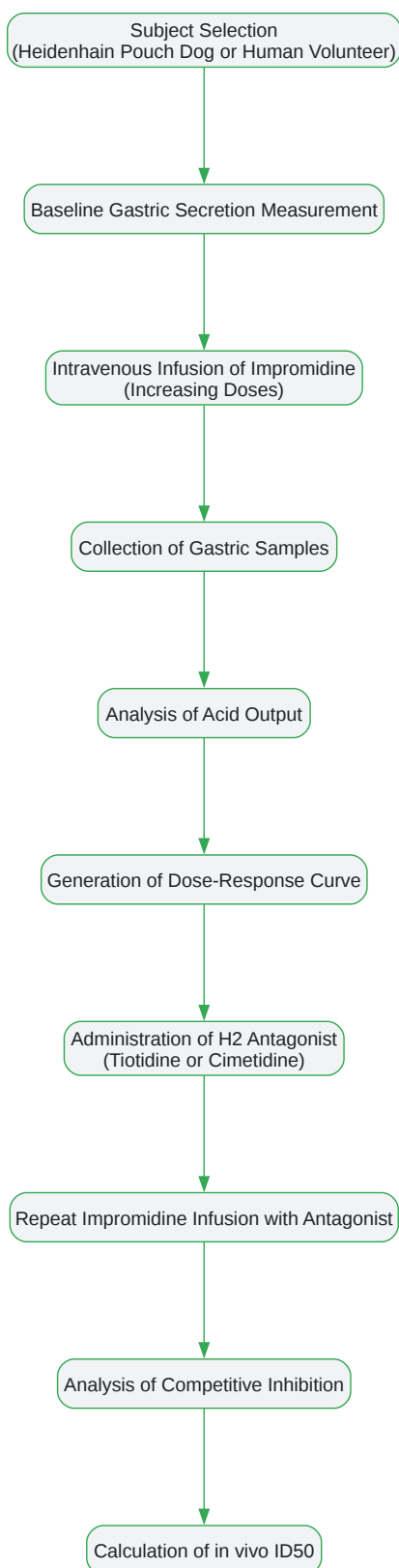
---

Human (Peptic Ulcer Patients)	Pentagastrin	-	Peak acid output not significantl y different from Impromidin e	6 microgram s kg <sup>-1</sup> h <sup>-1</sup> (IV)	-	[9]
--	--------------	---	---	--	---	-----

---

## Experimental Protocol: Dose-Response Analysis of Gastric Acid Secretion in Dogs and Humans

This protocol is based on the methodology described by McIsaac et al. (1983).[7]



[Click to download full resolution via product page](#)

Workflow for gastric secretion analysis.

## Cardiovascular Effects

Early investigations also characterized the cardiovascular effects of Impromidine. These studies revealed that Impromidine administration leads to changes in heart rate and blood pressure, which are mediated by H2 receptors.[10]

### Quantitative Data on Cardiovascular Effects in Conscious Dogs

Parameter	Agonist	ED50	Dose Range	Antagonist	pA2	Reference
Heart Rate	Impromidine	5.6 nmol/kg.hr	0.46 to 46 nmol/kg.hr	Cimetidine	6.03	[8]
Heart Rate	Histamine	172 nmol/kg.hr	18 to 1350 nmol/kg.hr	-	-	[8]
Systolic Blood Pressure	Impromidine	-	0.46 to 46 nmol/kg.hr	Cimetidine	6.32	[8]

#### Key Observations:

- Impromidine was found to be approximately 38 times more potent than histamine in stimulating acid secretion and 30 times more potent in increasing heart rate in conscious dogs.[8]
- Cardiovascular effects, such as increased heart rate and decreased diastolic pressure, were antagonized by cimetidine, confirming H2 receptor mediation.[6]
- In cats and rats, Impromidine was shown to lower blood pressure by reducing total peripheral resistance, leading to an increase in cardiac output.[10]
- Some studies noted that the cardiovascular side-effects could limit its use as a gastric secretory stimulant.[11]

## Effects on Myocardial Contractility

Studies on isolated heart preparations provided insights into the direct cardiac effects of Impromidine.

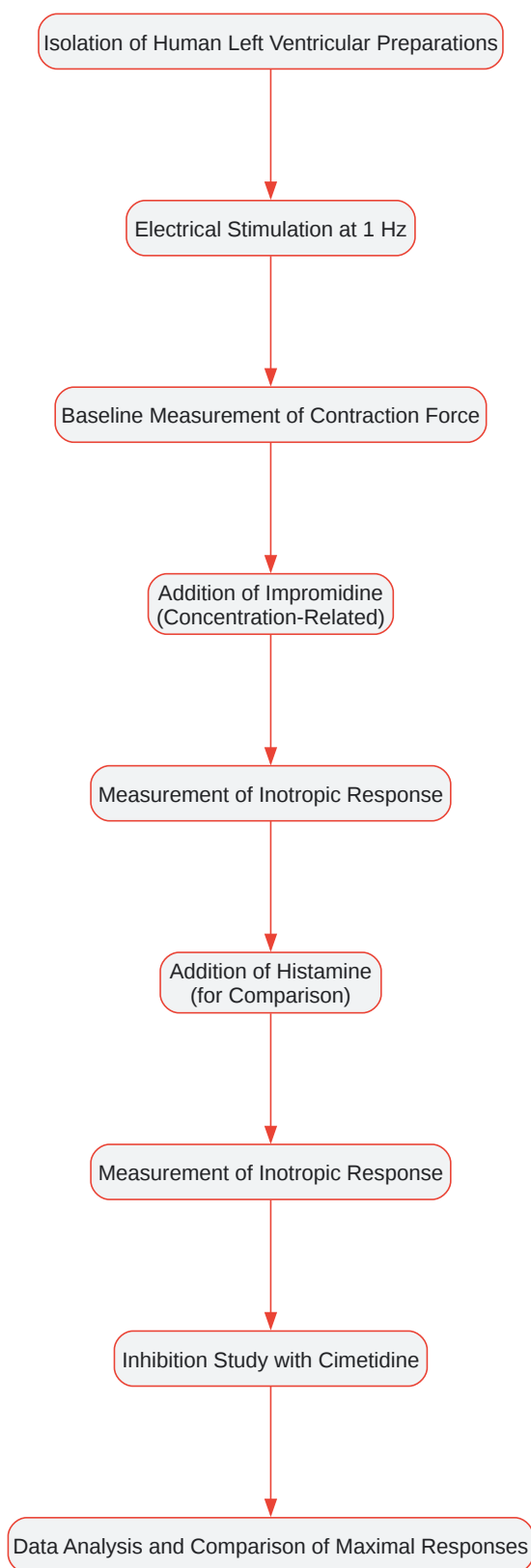
## Key Findings from In Vitro Myocardial Studies

- **Human Ventricular Myocardium:** Impromidine demonstrated positive inotropic effects (increased force of contraction) on isolated human left ventricular preparations. However, the maximum response was significantly less than that of histamine, leading to the conclusion that Impromidine acts as a partial agonist at H2 receptors in this tissue.[\[12\]](#)[\[13\]](#) The positive inotropic effects were inhibited by cimetidine.[\[12\]](#)
- **Guinea-Pig Atria:** In isolated guinea-pig atria, Impromidine increased both the rate and force of beating.[\[14\]](#)[\[15\]](#) These effects were blocked by the H2-receptor antagonist, cimetidine, but not by the H1-receptor antagonist, mepyramine.[\[14\]](#)
- **Rat Stomach:** In the isolated whole stomach of the rat, Impromidine was found to be 100 times more potent than histamine but with a maximal response of only 50% that of histamine, further supporting its classification as a partial agonist in this model.[\[16\]](#)

## Experimental Protocol: Inotropic Effects on Isolated Human Ventricular Preparations

This protocol is based on the methodology described by English et al.[\[12\]](#)[\[13\]](#)





[Click to download full resolution via product page](#)

Workflow for inotropic effects analysis.

## Conclusion

The early studies on **Impromidine Hydrochloride** were instrumental in solidifying the role of the histamine H2 receptor in gastric acid secretion and cardiovascular regulation. These foundational investigations provided quantitative data on its potency and efficacy, detailed its mechanism of action, and characterized its physiological effects in various preclinical and clinical models. The high specificity of Impromidine for the H2 receptor made it an invaluable pharmacological tool for dissecting the distinct roles of histamine receptor subtypes.[9] The data and protocols outlined in this guide offer a comprehensive overview of this critical early research for professionals in pharmacology and drug development.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Impromidine - Wikipedia [en.wikipedia.org]
- 3. The histamine H2 receptor agonist impromidine: synthesis and structure-activity considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Gastric mucosal blood flow and acid secretory changes in man with impromidine: a new specific histamine-H2-receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gastric mucosal blood flow and acid secretory changes in man with impromidine: a new specific histamine-H2-receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dose-response curve analysis of gastric secretory responses in the dog and man to impromidine: a new histamine-H2-receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Use of impromidine to define specific histamine H-2 effects on gastric secretion, heart rate and blood pressure in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical experience with impromidine, a highly specific H2-receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cardiovascular studies with impromidine (SK&F 92676), a new very potent and specific histamine H2-receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of mepyramine on the untoward side-effects of impromidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Impromidine is a partial histamine H2-receptor agonist on human ventricular myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Impromidine is a partial histamine H2-receptor agonist on human ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of impromidine, a specific H2-receptor agonist and 2(2-pyridyl)-ethylamine, an H1-receptor agonist, on stimulation-induced release of [3H]-noradrenaline in guinea-pig isolated atria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of impromidine, a specific H2-receptor agonist and 2(2-pyridyl)-ethylamine, an H1-receptor agonist, on stimulation-induced release of [3H]-noradrenaline in guinea-pig isolated atria - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Impromidine (SK & F 92676) acts as a partial agonist on the isolated whole stomach of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Early Studies on the Effects of Impromidine Hydrochloride: A Technical Review]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1222721#early-studies-on-impromidine-hydrochloride-s-effects]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)